molecular formula C19H26ClNO B12393655 Tesmelefine-d4 (hydrochloride)

Tesmelefine-d4 (hydrochloride)

Cat. No.: B12393655
M. Wt: 323.9 g/mol
InChI Key: TXLHNFOLHRXMAU-TYKHYFACSA-N
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Description

Tesmelefine-d4 (hydrochloride) is a deuterium-labeled analog of Tesmelefine Hydrochloride, where four hydrogen atoms are replaced with deuterium. This isotopic modification is typically employed to enhance metabolic stability and serve as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The hydrochloride salt form improves aqueous solubility, facilitating its use in pharmacokinetic and pharmacodynamic studies.

Properties

Molecular Formula

C19H26ClNO

Molecular Weight

323.9 g/mol

IUPAC Name

2-(4-benzyl-2,3,5,6-tetradeuteriophenoxy)-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H/i10D,11D,12D,13D;

InChI Key

TXLHNFOLHRXMAU-TYKHYFACSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2=CC=CC=C2)[2H])[2H])OCCN(CC)CC)[2H].Cl

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tesmelefine-d4 (hydrochloride) involves the incorporation of deuterium into Tesmilifene hydrochloride. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Tesmelefine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Tesmelefine-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tesmelefine-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tesmelefine-d4 (hydrochloride) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Deuterated compounds like Tesmelefine-d4 (hydrochloride) are compared to their non-deuterated counterparts and structurally related hydrochlorides. Key comparisons include:

Property Tesmelefine-d4 (HCl) Tesmelefine (HCl) Setmelanotide (HCl) Ephedrine (HCl)
Molecular Formula CₓHᵧD₄N₀O₀·HCl* CₓHᵧN₀O₀·HCl C₄₉H₆₈N₁₈O₉S₂·ClH C₁₀H₁₅NO·HCl
Molecular Weight ~Parent + 4 Da ~Parent 1220.83 g/mol 201.70 g/mol
Deuterium Substitution 4 H → D None None None
Primary Use Analytical standard Therapeutic agent Melanocortin-4 receptor agonist Sympathomimetic agent
  • Isotopic Effects : The kinetic isotope effect in Tesmelefine-d4 reduces metabolic degradation rates compared to Tesmelefine (HCl), enhancing its utility in tracking drug stability .
  • Solubility: The hydrochloride salt ensures solubility comparable to non-deuterated forms, critical for consistent analytical performance .

Pharmacokinetic and Stability Profiles

  • Half-Life: Deuterated compounds often exhibit prolonged half-lives. For instance, Setmelanotide (HCl), a peptide-based drug, has a half-life of ~11 hours due to structural modifications, whereas deuterated small molecules like Tesmelefine-d4 may show incremental increases .
  • Synthesis Complexity: The introduction of deuterium requires specialized synthetic routes (e.g., hydrogen-deuterium exchange), contrasting with simpler salt formation steps in non-deuterated hydrochlorides .

Key Research Findings

Analytical Validation : Studies on Ephedrine Hydrochloride () demonstrate that deuterated internal standards improve accuracy (e.g., 98–102% recovery rates), a trend applicable to Tesmelefine-d4 .

Regulatory Considerations : emphasizes structural equivalence in generic drugs, a principle extending to deuterated analogs to ensure consistency in physicochemical properties .

Stability Advantages: Deuterated hydrochlorides resist oxidative metabolism in hepatic microsomes, as observed in peptide analogs like Setmelanotide .

Q & A

Q. How can Tesmelefine-d4 (hydrochloride) be integrated into cross-disciplinary research frameworks?

  • Combine pharmacological data with computational models (e.g., molecular dynamics simulations) to predict metabolic outcomes. Collaborate with analytical chemists to optimize MS parameters and with bioinformaticians to analyze large-scale isotopic tracing datasets .

Methodological Notes

  • Data Presentation : Limit figures to 2–3 chemical structures per table/graphic, avoiding compound-specific identifiers (e.g., "compound 4b") .
  • Referencing : Cite peer-reviewed literature and gray sources (e.g., EPA reports) in numbered formats. Avoid encyclopedic sources like Wikipedia .
  • Ethical Compliance : Obtain institutional approval for handling deuterated compounds and adhere to safety protocols outlined in SDS documents .

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